molecular formula C11H22O5 B13396979 4,4-Diethoxy-2-(hydroxymethyl)butyl acetate

4,4-Diethoxy-2-(hydroxymethyl)butyl acetate

Cat. No.: B13396979
M. Wt: 234.29 g/mol
InChI Key: UFSFOZXONNJSBH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4,4-Diethoxy-2-(hydroxymethyl)butyl acetate involves several steps. One common synthetic route includes the reaction of 4,4-diethoxybutanal with acetic anhydride in the presence of a catalyst. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

4,4-Diethoxy-2-(hydroxymethyl)butyl acetate undergoes various chemical reactions, including:

Scientific Research Applications

4,4-Diethoxy-2-(hydroxymethyl)butyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-Diethoxy-2-(hydroxymethyl)butyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4,4-Diethoxy-2-(hydroxymethyl)butyl acetate can be compared with other similar compounds, such as:

Properties

IUPAC Name

[4,4-diethoxy-2-(hydroxymethyl)butyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O5/c1-4-14-11(15-5-2)6-10(7-12)8-16-9(3)13/h10-12H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSFOZXONNJSBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC(CO)COC(=O)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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